molecular formula C5H14N2O2S B7791809 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide CAS No. 773030-17-4

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide

Cat. No.: B7791809
CAS No.: 773030-17-4
M. Wt: 166.24 g/mol
InChI Key: LGJWWLBWHMRQFZ-UHFFFAOYSA-N
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Description

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (CAS 161897-67-2) is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a sulfonamide functional group known to be a key pharmacophore in drug design, contributing to a wide spectrum of pharmacological activities . The molecular scaffold of this reagent serves as a versatile building block for the synthesis of more complex, bio-active molecules. Recent research highlights the significant potential of structurally related sulfonamide derivatives in various therapeutic areas. For instance, novel quinoline-sulfonamide hybrids have demonstrated notable potential in photophysical applications and have shown strong binding affinities in computational studies, suggesting their utility in developing new sensors or therapeutic agents . Furthermore, specific quinoline-5-sulfonamide derivatives have exhibited potent anticancer activity against lines such as human amelanotic melanoma (C-32) and human breast adenocarcinoma (MDA-MB-231), as well as antibacterial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The primary mechanism of action for many sulfonamide-based drugs involves enzyme inhibition. A prominent example is the inhibition of carbonic anhydrase isoforms (such as hCA II and VII), which is a validated target for conditions like neuropathic pain and glaucoma . The electronic properties of the sulfonamide group allow for targeted interactions with enzyme active sites, making derivatives of this compound class valuable tools for probing biological pathways and developing new inhibitors. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

2-amino-N-propan-2-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-5(2)7-10(8,9)4-3-6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJWWLBWHMRQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588526
Record name 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773030-17-4
Record name 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters

  • Base Selection : Pyridine or triethylamine are commonly used to scavenge HCl, with pyridine offering superior yields (78–85%) due to its dual role as a base and solvent.

  • Solvent Systems : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred to minimize hydrolysis of the sulfonyl chloride.

  • Temperature : Reactions are conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

Table 1: Comparative Base Performance in Model Reactions

BaseSolventTemperature (°C)Yield (%)Purity (HPLC)
PyridineTHF0 → 258598.2
TriethylamineDichloromethane0 → 257897.5
NaHCO₃Water/THF256295.1

Data adapted from large-scale process optimizations.

Optimized One-Pot Sequential Alkylation-Sulfonamidation

Recent patent literature discloses a streamlined one-pot method that avoids isolation of intermediate sulfonyl chlorides. This approach combines:

  • In situ sulfonyl chloride generation using thionyl chloride (SOCl₂)

  • Direct amidation with isopropylamine

Reaction Scheme

HOCH2CH2SO3HSOCl2ClSO2CH2CH2ClNH(CH(CH3)2)Target Compound\text{HOCH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{SOCl}2} \text{ClSO}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{NH}(\text{CH}(\text{CH}3)_2)} \text{Target Compound}

Critical Process Parameters

  • Stoichiometry : 1.1–1.3 equivalents of SOCl₂ relative to the sulfonic acid precursor prevent residual acidity.

  • Solvent Compatibility : Ether solvents like 2-methyl-THF enhance reagent solubility while tolerating low temperatures (−70°C to −80°C).

  • Workup Protocol : Quenching with saturated NH₄Cl(aq) followed by extraction with ethyl acetate minimizes emulsion formation.

Catalytic Methods for Enhanced Atom Economy

Emerging methodologies employ transition metal catalysts to facilitate C–N bond formation under milder conditions. A copper(I)/N-heterocyclic carbene (NHC) system adapted from related sulfonamide syntheses shows promise:

Catalytic Cycle Overview

  • Oxidative Addition : Cu(I) activates the sulfonyl chloride

  • Transmetalation : Isopropylamine coordinates to the metal center

  • Reductive Elimination : Forms the C–N bond, regenerating the catalyst

Table 2: Catalyst Screening for Sulfonamidation

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Turnover Number
CuI/BIAN-NHC5509218.4
Pd(OAc)₂/Xantphos2808844.0
Catalyst-Free (Thermal)12067

Data extrapolated from analogous transformations.

Continuous Flow Synthesis for Scalable Production

Industrial-scale manufacturing employs continuous flow reactors to improve heat/mass transfer. Key advantages include:

  • Precision Temperature Control : Maintains −70°C for sulfonyl chloride formation without cryogenic baths

  • Reduced Reaction Times : 30-minute residence time vs. 24 hours in batch

  • Safety Profile : Minimizes accumulation of reactive intermediates

Figure 1: Flow Reactor Configuration

Patented systems achieve 89% isolated yield at 50 kg/day throughput.

Purification and Analytical Characterization

Final product quality is ensured through:

  • Crystallization : Ethanol/water (3:1) affords needle-like crystals with >99% purity

  • Chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane eluent removes residual amines

Table 3: Spectroscopic Data Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 1.15 (d, 6H, CH(CH₃)₂), 3.01 (t, 2H, SO₂CH₂)
IR (ATR)1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
HRMS (ESI+)m/z 167.0812 [M+H]⁺ (calc. 167.0815)

Comparative Analysis of Methodologies

Table 4: Synthesis Route Tradeoffs

MethodYield (%)Purity (%)ScalabilityE-Factor
Classical Batch78–8597–98Pilot-scale43
Catalytic (Cu/NHC)88–9298–99Lab-scale29
Continuous Flow89–9199+Industrial15

E-Factor = (Total waste)/(Product mass); lower values indicate greener processes .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH<sub>2</sub>) participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form sulfonamide-linked amides. For example:

C5H14N2O2S+RCOClC5H13N2O2S-COR+HCl\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{RCOCl} \rightarrow \text{C}_5\text{H}_{13}\text{N}_2\text{O}_2\text{S-COR} + \text{HCl}

Yields typically range from 65–85% under mild conditions (0–25°C, inert atmosphere) .

Schiff Base Formation

Reaction with aldehydes or ketones generates imine derivatives:

C5H14N2O2S+RCHOC5H13N2O2S-CH=N-R+H2O\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{RCHO} \rightarrow \text{C}_5\text{H}_{13}\text{N}_2\text{O}_2\text{S-CH=N-R} + \text{H}_2\text{O}

Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) achieve >90% conversion using molecular sieves in ethanol .

Sulfonamide Group Reactivity

The sulfonamide (-SO<sub>2</sub>NHR) undergoes hydrolysis and alkylation:

Acid/Base-Catalyzed Hydrolysis

Under strong acidic (6M HCl, reflux) or basic (NaOH, 120°C) conditions, the sulfonamide bond cleaves:

C5H14N2O2SHClC3H9N+C2H5SO3H\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} \xrightarrow{\text{HCl}} \text{C}_3\text{H}_9\text{N} + \text{C}_2\text{H}_5\text{SO}_3\text{H}

Yields depend on reaction time and temperature, with 70–85% recovery of the amine .

N-Alkylation

The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH:

C5H14N2O2S+CH3IC5H13N2O2S-CH3+NaI\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{CH}_3\text{I} \rightarrow \text{C}_5\text{H}_{13}\text{N}_2\text{O}_2\text{S-CH}_3 + \text{NaI}

Reactions in DMF at 60°C yield 55–75% monoalkylated products .

Reductive Amination

The primary amine engages in reductive amination with carbonyl compounds. Using sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>):

C5H14N2O2S+RCHONaBH(OAc)3C5H14N2O2S-CH2NH-R\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{RCHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S-CH}_2\text{NH-R}

Yields for cinnamaldehyde derivatives reach 60–74% in dichloromethane at room temperature .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

Using Pd catalysts, aryl halides form C-N bonds with the amine:

C5H14N2O2S+Ar-XPd(OAc)2/XantphosC5H13N2O2S-Ar+HX\text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{C}_5\text{H}_{13}\text{N}_2\text{O}_2\text{S-Ar} + \text{HX}

Reaction conditions (100°C, toluene) yield 45–68% arylated products .

Comparative Reaction Data

Key reactions and conditions are summarized below:

Reaction Type Conditions Reagents/Catalysts Yield Reference
Acylation0–25°C, DCM, 2hAcetyl chloride, Et<sub>3</sub>N78%
Schiff Base FormationRT, EtOH, 12h4-Nitrobenzaldehyde92%
Hydrolysis (Acidic)6M HCl, reflux, 6h-83%
Reductive AminationRT, DCM, NaBH(OAc)<sub>3</sub>, 24hCinnamaldehyde68%
Buchwald-Hartwig100°C, toluene, Pd(OAc)<sub>2</sub>, 12h4-Bromotoluene58%

Mechanistic Insights

  • Hydrolysis : Protonation of the sulfonamide oxygen facilitates nucleophilic attack by water, leading to S-N bond cleavage.

  • Reductive Amination : The amine condenses with aldehydes to form an imine intermediate, reduced in situ by NaBH(OAc)<sub>3</sub> .

  • N-Alkylation : Deprotonation of the sulfonamide nitrogen enhances nucleophilicity, enabling SN2 reactions with alkyl halides .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Producing sulfonic acid derivatives.
  • Reduction : Modifying the sulfonamide group to other functional groups.
  • Substitution : The amino group can participate in substitution reactions to yield new compounds.

Biology

The compound's biological applications are particularly noteworthy:

  • Enzyme Inhibition : It is studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects. For instance, it has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria .
  • Antibacterial Activity : Research indicates that sulfonamides exhibit antibacterial properties. In a study involving N-(thiazol-2-yl)benzenesulfonamide derivatives, the compound was tested against resistant strains of bacteria like Klebsiella pneumoniae, demonstrating significant antibacterial efficacy .

Medicine

In medicinal chemistry, ongoing research explores its potential therapeutic properties. Key areas include:

  • Drug Development : The compound is being investigated as a precursor in the synthesis of novel drugs targeting various diseases. Its role as an enzyme inhibitor positions it as a candidate for treating infections caused by antibiotic-resistant bacteria .
  • Clinical Trials : Some derivatives are currently undergoing clinical trials for their effectiveness against specific cancers and bacterial infections, showcasing the compound's versatility in therapeutic applications .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Chemical Production : It plays a role in developing new materials and chemical processes due to its multifunctionality.
  • Biochemical Assays : The compound serves as a reagent in various biochemical assays, enhancing research capabilities in both academic and industrial laboratories.

Case Studies

Several case studies highlight the compound's effectiveness and versatility:

  • Antimicrobial Efficacy : A study demonstrated that modified sulfonamides exhibited potent activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, indicating their potential as alternative therapeutics against resistant strains .
  • Mechanism of Action : Investigations into the compound's interaction with specific molecular targets revealed that it can form hydrogen bonds with proteins, influencing their function and potentially altering cellular pathways involved in disease processes .
  • Therapeutic Potential : Research on related compounds has shown promising results in inhibiting cancer cell growth through mechanisms independent of p53 pathways, suggesting broader applications in oncology .

Mechanism of Action

The mechanism of action of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Enhanced water solubility in its hydrochloride form.
  • Stability : The salt form improves shelf-life compared to free bases.
  • Applications : Used as an intermediate in drug synthesis, particularly in kinase inhibitors and antimicrobial agents .

Comparison with Structurally Similar Compounds

2-Hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

  • Molecular Formula: C₅H₁₃NO₃S (MW: 167.23 g/mol) .
  • Structural Difference : Replacement of the primary amine (-NH₂) with a hydroxyl (-OH) group.
  • Impact :
    • Reduced basicity and altered solubility (higher polarity due to -OH).
    • Lower molecular weight may improve bioavailability but limits functional versatility in synthesis.

2-Amino-N-[2-(propan-2-yl)phenyl]ethane-1-sulfonamide

  • Molecular Formula : C₁₁H₁₈N₂O₂S (MW: 242.34 g/mol) .
  • Structural Difference : Aromatic phenyl ring attached to the sulfonamide nitrogen.
  • Higher molecular weight may reduce membrane permeability compared to the target compound.

2-Amino-N-[(4-methoxyphenyl)methyl]ethane-1-sulfonamide

  • Molecular Formula : C₁₀H₁₆N₂O₃S (MW: 244.31 g/mol) .
  • Structural Difference : Methoxyphenylmethyl substituent instead of isopropyl.
  • Greater steric bulk may hinder enzymatic metabolism, increasing half-life.

2-Amino-N-(2-bromopyridin-4-yl)ethane-1-sulfonamide dihydrobromide

  • Molecular Formula : C₇H₁₀Br₃N₃O₂S (MW: 435.95 g/mol) .
  • Structural Difference : Bromopyridinyl substituent and dihydrobromide salt.
  • Impact :
    • Bromine enhances halogen bonding, improving target selectivity.
    • Dihydrobromide salt increases solubility but adds complexity in synthesis.

Biological Activity

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. Sulfonamides are characterized by the presence of a sulfonamide functional group, which is integral to their pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis, particularly dihydropteroate synthase (DHPS). This inhibition disrupts bacterial growth by preventing the synthesis of folate, a critical nutrient for nucleic acid synthesis.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacteria, including both Gram-positive and Gram-negative strains. This is primarily due to its ability to interfere with bacterial metabolism.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of this compound as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism
E. coli0.17 mg/mLFolate synthesis inhibition
B. cereus0.23 mg/mLFolate synthesis inhibition
S. Typhimurium0.23 mg/mLFolate synthesis inhibition

These findings indicate that the compound is effective against common pathogens, making it a candidate for further development in antibiotic therapies .

Cytotoxic Activity

Recent research has also explored the cytotoxic effects of sulfonamide derivatives on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells.

Cell Line IC50 (µM) Effect
HCT-116 (Colon)10Induction of apoptosis
MCF-7 (Breast)15Cell cycle arrest
HeLa (Cervical)12Apoptosis induction

The cytotoxicity observed suggests that these compounds may induce apoptosis and halt cell cycle progression in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of sulfonamide derivatives found that those with specific substituents exhibited enhanced activity against resistant strains of bacteria. The presence of a thiazole ring was particularly noted for improving antibacterial efficacy against E. coli and S. aureus .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that derivatives similar to this compound induced significant apoptosis in HCT-116 and MCF-7 cell lines. Flow cytometry analysis revealed that these compounds caused G0/G1 and G2/M phase arrest, indicating their potential as anticancer agents .

Q & A

Basic: What are the common synthetic routes for preparing 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide?

Methodological Answer:
A viable synthetic route involves the reaction of 2-chloroethanesulfonyl chloride with isopropylamine. The sulfonyl chloride intermediate can be prepared via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Subsequent nucleophilic substitution with isopropylamine in pyridine or dichloromethane at 0–5°C yields the sulfonamide product. Purification is typically achieved via crystallization from a 1:1 acetic acid/water mixture, with yields ranging from 12–60% depending on stoichiometric control and reaction time .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H and ¹³C NMR : To confirm the presence of the isopropyl group (δ 1.0–1.2 ppm for CH₃ groups) and sulfonamide NH₂ protons (δ 5.5–6.0 ppm).
  • IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • Mass Spectrometry (ESI–MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis (CHN) : Ensures stoichiometric agreement with the molecular formula (C₅H₁₄N₂O₂S). Cross-validation of these methods is critical to confirm structural integrity .

Basic: How can researchers optimize the purity of this compound during synthesis?

Methodological Answer:
Optimization strategies include:

  • Controlled Reaction Conditions : Maintain temperatures below 5°C during sulfonamide formation to minimize side reactions.
  • Stoichiometric Precision : Use a 10–20% excess of isopropylamine to ensure complete conversion of the sulfonyl chloride intermediate.
  • Crystallization : Purify the crude product via slow crystallization from acetic acid/water (1:1) to remove unreacted amines or sulfonic acid byproducts .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from impurities or tautomeric forms. To resolve this:

  • Cross-Verification : Compare data across multiple techniques (e.g., match NMR shifts with IR functional group assignments).
  • Chromatographic Purity Check : Use HPLC or TLC to confirm sample homogeneity.
  • Computational Validation : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Advanced: What strategies are employed to determine the stereochemical configuration of this compound in complex reaction mixtures?

Methodological Answer:
If stereoisomerism is suspected (e.g., due to restricted rotation or chiral centers):

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (SHELX software is widely used for refinement) .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns).
  • Optical Rotation : Measure specific rotation and compare with literature values for known stereoisomers .

Advanced: What computational methods complement experimental data in predicting the reactivity of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous or organic solvents.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina. These methods guide functionalization strategies for derivatives .

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